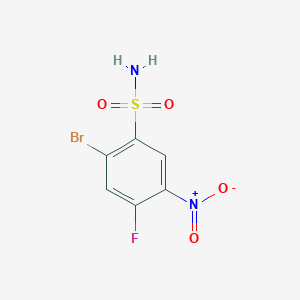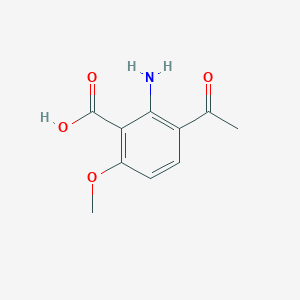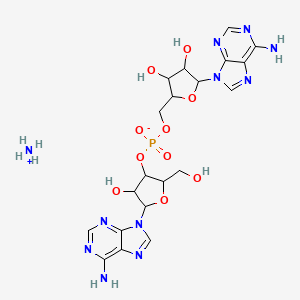
2-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and an ethanamine moiety attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxy-5-(trifluoromethyl)benzaldehyde.
Reductive Amination: The benzaldehyde is subjected to reductive amination using ethanamine in the presence of a reducing agent such as sodium cyanoborohydride. This step forms the desired ethanamine derivative.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to scale up the synthesis while maintaining product purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products
Oxidation: Formation of 3-methoxy-5-(trifluoromethyl)benzaldehyde.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through biological membranes. The methoxy group can participate in hydrogen bonding, influencing its binding affinity to targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Methoxyphenyl)ethanamine: Lacks the trifluoromethyl group, resulting in different chemical properties.
2-(3-Trifluoromethylphenyl)ethanamine: Lacks the methoxy group, affecting its reactivity and applications.
2-(3-Methoxy-5-methylphenyl)ethanamine: Substitutes the trifluoromethyl group with a methyl group, altering its lipophilicity and biological activity.
Uniqueness
2-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances its potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C10H12F3NO |
|---|---|
Poids moléculaire |
219.20 g/mol |
Nom IUPAC |
2-[3-methoxy-5-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C10H12F3NO/c1-15-9-5-7(2-3-14)4-8(6-9)10(11,12)13/h4-6H,2-3,14H2,1H3 |
Clé InChI |
XNKRUIVLDZZPGE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)C(F)(F)F)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-phenylamine](/img/structure/B12071805.png)

![[(2R,3S,5R)-3-Hydroxy-5-[2-isobutyramido-6-oxo-1H-purin-9(6H)-yl]tetrahydrofuran-2-yl]methyl Benzoate](/img/structure/B12071820.png)





